N-cyclohexyl-4-iodoaniline
Description
Contextual Significance in Organic Synthesis
The significance of N-cyclohexyl-4-iodoaniline in organic synthesis is largely derived from the reactivity of its constituent parts: the 4-iodoaniline (B139537) core and the N-cyclohexyl group. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its contextual importance can be understood by examining the well-established roles of its parent compounds, 4-iodoaniline and N-alkylanilines.
The iodine atom at the para-position of the aniline (B41778) ring is a key functional group for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-nitrogen bonds. For instance, 4-iodoaniline is a known substrate in palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings, which are instrumental in the synthesis of complex organic molecules. sarex.com The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent transition metal catalyst, which is the initial step in these catalytic cycles. It is therefore anticipated that this compound would serve as a valuable precursor for creating substituted diphenylamines or other elaborate aromatic structures.
Furthermore, 4-iodoaniline itself is recognized as a crucial building block in the pharmaceutical industry. calibrechem.com It serves as a versatile chemical intermediate for the synthesis of a wide array of drug candidates and active pharmaceutical ingredients (APIs). calibrechem.com The iodine atom provides a reactive handle for molecular modifications, enabling the exploration of diverse chemical space in drug discovery programs. calibrechem.com Given this, this compound can be considered a more complex building block, where the cyclohexyl group may impart specific conformational constraints or lipophilicity that could be advantageous in the design of new therapeutic agents. For example, the N-cyclohexyl moiety is found in various biologically active compounds. google.com
The synthesis of this compound would likely involve the N-alkylation of 4-iodoaniline with a cyclohexylating agent or the iodination of N-cyclohexylaniline. The presence of the bulky cyclohexyl group on the nitrogen atom can influence the reactivity of the amine and the aromatic ring, potentially offering selectivity in certain reactions compared to the unsubstituted 4-iodoaniline.
Historical Overview of Aniline and Halogenated Aniline Derivatives in Chemical Research
The story of aniline and its derivatives is central to the history of modern organic chemistry and the chemical industry. Aniline was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo. In the following decades, it was independently isolated from coal tar and by the reduction of nitrobenzene, with its structure being definitively established in the 1840s. The discovery by William Henry Perkin in 1856 that aniline could be oxidized to form a brilliant purple dye, mauveine, marked the birth of the synthetic dye industry. This pivotal moment spurred intense research into aniline and its derivatives, leading to the development of a vast array of synthetic dyes and laying the groundwork for the pharmaceutical and agrochemical industries.
Halogenated anilines, a subset of aniline derivatives, soon became important intermediates in this burgeoning field. The introduction of halogen atoms onto the aniline ring was found to significantly alter the chemical and physical properties of the parent molecule, including its reactivity, basicity, and biological activity. Early methods for the synthesis of halogenated anilines involved the direct halogenation of aniline or its N-acetylated derivative. Controlled halogenation could be achieved by protecting the highly activating amino group, allowing for the selective introduction of chlorine, bromine, or iodine atoms at specific positions on the aromatic ring.
The utility of halogenated anilines as synthetic precursors was quickly recognized. The carbon-halogen bond provided a reactive site for nucleophilic substitution and, later, for transition metal-catalyzed cross-coupling reactions. This enabled the synthesis of a wide variety of more complex molecules with diverse applications. For example, halogenated anilines have been used in the production of pigments, herbicides, and pharmaceuticals. In recent times, certain halogenated anilines have also been identified as natural products, biosynthesized by marine organisms.
The development of synthetic methodologies for iodoanilines, such as the iodination of aniline using iodine in the presence of a base, provided access to another important class of halogenated building blocks. sigmaaldrich.com The unique reactivity of the carbon-iodine bond, particularly its propensity to participate in a wide range of coupling reactions, has made iodoanilines, including 4-iodoaniline, indispensable tools in modern organic synthesis and medicinal chemistry. sarex.comcalibrechem.com this compound is a contemporary example of this lineage, combining the historical significance of the aniline core with the synthetic versatility of a halogenated aromatic and the specific steric and electronic properties of an N-cyclohexyl substituent.
Compound Data
Below are tables detailing some of the physical and chemical properties of this compound and its parent compounds.
Table 1: Physicochemical Properties of this compound Note: Experimental data for this specific compound is limited in publicly accessible databases; some values may be predicted or based on structurally similar compounds.
| Property | Value |
| Molecular Formula | C₁₂H₁₆IN |
| Molecular Weight | 301.17 g/mol |
| CAS Number | 1039875-83-6 |
Table 2: Physicochemical Properties of 4-Iodoaniline
| Property | Value | Source |
| Molecular Formula | C₆H₆IN | sarex.com |
| Molecular Weight | 219.02 g/mol | sigmaaldrich.com |
| CAS Number | 540-37-4 | sarex.comsigmaaldrich.com |
| Melting Point | 61-63 °C | sigmaaldrich.comchemicalbook.com |
| Appearance | Beige to grayish-brown crystalline powder | chemicalbook.com |
| Solubility | Slightly soluble in water; Soluble in alcohol, ether, and chloroform. | chemicalbook.com |
Table 3: Physicochemical Properties of N-Cyclohexylaniline
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N | nih.gov |
| Molecular Weight | 175.27 g/mol | nih.gov |
| CAS Number | 6373-50-8 | nih.gov |
| Boiling Point | 275-277 °C | |
| Density | 0.993 g/mL at 25 °C |
Properties
IUPAC Name |
N-cyclohexyl-4-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEFYUXRLVWOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N Cyclohexyl 4 Iodoaniline
Preparation of Key Halogenated Aniline (B41778) Precursors
The synthesis of N-cyclohexyl-4-iodoaniline is fundamentally reliant on the efficient preparation of 4-iodoaniline (B139537). This section details the primary synthetic routes to this key intermediate.
Electrophilic Aromatic Iodination Strategies for 4-Iodoaniline
Direct iodination of aniline is a primary method for synthesizing 4-iodoaniline. This electrophilic aromatic substitution reaction leverages the activating nature of the amino group. commonorganicchemistry.comlibretexts.org To achieve selective para-iodination and avoid the formation of multiple isomers, various reagents and conditions have been explored. researchgate.netajol.info
Common iodinating agents include molecular iodine (I₂) in the presence of a mild base like sodium bicarbonate, or more reactive species like iodine monochloride (ICl). smolecule.comorgsyn.org The use of N-iodosuccinimide (NIS) has also been reported as an effective reagent. commonorganicchemistry.com The reaction conditions, such as solvent and temperature, play a crucial role in directing the substitution to the para position. researchgate.netsorbonne-universite.fr For instance, reacting aniline derivatives with molecular iodine in a pyridine/dioxane mixture at 0°C has been shown to favor the para-product. researchgate.net
| Reagent/System | Conditions | Outcome | Reference |
| Iodine / Sodium Bicarbonate | Aqueous solution | Direct iodination of aniline | smolecule.com |
| Iodine / Pyridine/Dioxane | 0°C | Selective para-iodination | researchgate.net |
| N-Iodosuccinimide (NIS) | Varies | Effective iodination | commonorganicchemistry.com |
| FeCl₃ / NIS | Dichloromethane (B109758) | Highly regioselective, 93:7 p:o ratio | acs.org |
| Ag₂SO₄ / I₂ | Ethanol | Forms 4-iodoaniline | nih.gov |
This table presents a selection of reported methods and is not exhaustive.
Diazotization and Iodide Substitution Routes to 4-Iodoaniline
An alternative to direct iodination is the Sandmeyer reaction, a two-step process starting from a suitable aniline derivative. wikipedia.orgorganic-chemistry.org This method involves the diazotization of an aromatic amine, followed by displacement of the diazonium group with an iodide. wikipedia.org While this route can be effective, it often begins with precursors like p-phenylenediamine (B122844) or 4-nitroaniline, which is first reduced. nih.govacs.org The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by the addition of a solution of potassium iodide. wikipedia.org This method is particularly useful for introducing iodine into aromatic rings that may not be amenable to direct electrophilic substitution. nih.gov
Reductive Pathways from Nitro-Iodobenzene Intermediates
The reduction of 1-iodo-4-nitrobenzene (B147127) presents another viable pathway to 4-iodoaniline. orgsyn.org This method is advantageous as it starts from a commercially available precursor. The nitro group can be selectively reduced to an amino group using various reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as ruthenium-tin on alumina (B75360) (Ru-Sn/Al₂O₃) or Raney cobalt. rsc.org The choice of catalyst and reaction conditions, including hydrogen pressure and temperature, is critical to ensure high conversion and selectivity, minimizing the undesired hydrodehalogenation (loss of the iodine atom). rsc.org For example, Ru-based catalysts have demonstrated high yields of 4-iodoaniline while suppressing the formation of aniline as a byproduct.
| Catalyst | Conditions | Yield of 4-iodoaniline | Reference |
| Ru-Zn/Al₂O₃ | 80°C, 24 hours | 78% | |
| Raney Cobalt (RaCo) | 80°C, 85 bar H₂ | High | rsc.org |
| Co₃O₄/NGr@CNT | 80°C, 60 bar H₂ | 94% | rsc.org |
| Ru-Fe/Al₂O₃ | 80°C, 50 bar | 82% (max) | researchgate.net |
This table highlights some catalytic systems for the reduction of 1-iodo-4-nitrobenzene.
Considerations for Regioselectivity in Iodination Processes
Achieving high regioselectivity for the para-isomer is a key challenge in the direct iodination of aniline. researchgate.net The strong activating and ortho, para-directing nature of the amino group can lead to the formation of ortho- and di-substituted byproducts. libretexts.org Several strategies are employed to enhance para-selectivity.
One approach is to use a bulky iodinating reagent or a catalyst system that sterically hinders attack at the ortho positions. ajol.info Another strategy involves modifying the aniline substrate itself. For example, acetylation of the amino group to form acetanilide (B955) attenuates its activating influence, favoring para-substitution. libretexts.org The acetyl group can later be removed by hydrolysis to yield 4-iodoaniline. libretexts.orgorgsyn.org The choice of solvent can also influence the regiochemical outcome; for instance, the use of ionic liquids has been shown to improve the para-to-ortho ratio in some cases. acs.org
N-Alkylation and N-Cycloalkylation Approaches to this compound
Once 4-iodoaniline is obtained, the final step is the introduction of the cyclohexyl group onto the nitrogen atom.
Nucleophilic Substitution Reactions for N-Arylation
The formation of the N-cyclohexyl bond is typically achieved through a nucleophilic substitution reaction where 4-iodoaniline acts as the nucleophile and a cyclohexyl derivative serves as the electrophile. A common method involves reacting 4-iodoaniline with a cyclohexyl halide, such as cyclohexyl bromide or iodide, in the presence of a base. researchgate.net The base is necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and versatile method for N-arylation. smolecule.comnih.gov This reaction can couple 4-iodoaniline with cyclohexylamine (B46788) derivatives. vulcanchem.com While highly effective, these methods require careful optimization of the catalyst, ligand, and reaction conditions to achieve high yields. nih.gov Another approach involves the direct iodination of N-cyclohexylaniline, though this may present challenges in controlling regioselectivity. vulcanchem.com
Reductive Amination Protocols for Cyclohexyl Moiety Introduction
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. libretexts.org In the context of synthesizing this compound, this two-step, one-pot process involves the reaction of 4-iodoaniline with cyclohexanone (B45756). The initial reaction forms an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. libretexts.orgmasterorganicchemistry.com
The selection of the reducing agent is critical for the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting ketone. masterorganicchemistry.com Several hydride reagents are commonly employed for this transformation.
Key Reducing Agents and Reaction Conditions:
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. To prevent the premature reduction of cyclohexanone, the imine formation is often allowed to proceed to a significant extent before the addition of NaBH₄. masterorganicchemistry.com The reaction is typically run in solvents like methanol.
Sodium Cyanoborohydride (NaBH₃CN): This reagent is milder and more selective for imines over ketones, especially under mildly acidic conditions (pH ~4-5), which also catalyze imine formation. libretexts.orgmasterorganicchemistry.com This selectivity allows for the simultaneous presence of the amine, ketone, and reducing agent from the start of the reaction. However, concerns about cyanide toxicity in the waste stream are a consideration. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): An even milder and less toxic alternative to NaBH₃CN, this reagent has become a popular choice for reductive aminations. masterorganicchemistry.comorganic-chemistry.org It is particularly effective for a wide range of aldehydes and ketones, including those with sensitive functional groups.
The general protocol involves stirring 4-iodoaniline and cyclohexanone in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), followed by the addition of the reducing agent. The reaction progress is monitored until the starting materials are consumed.
Interactive Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can reduce the starting ketone, potentially lowering yield; requires stepwise addition. masterorganicchemistry.com | Methanol, Ethanol |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines; can be used in a one-pot procedure. masterorganicchemistry.com | Toxic cyanide byproducts. masterorganicchemistry.com | Methanol, Acetonitrile (B52724) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, highly selective, non-toxic, effective for a broad substrate scope. masterorganicchemistry.comorganic-chemistry.org | More expensive than NaBH₄. | Dichloromethane, 1,2-Dichloroethane |
Copper(I)-Catalyzed N-Cycloalkylation Reactions
The copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann coupling, represents a classical method for forming aryl-nitrogen bonds. For the synthesis of this compound, this would typically involve the coupling of 4-iodoaniline with a cyclohexyl halide (e.g., cyclohexyl iodide or cyclohexyl bromide). The use of 2-iodoaniline (B362364) derivatives has been found to be more effective than their brominated counterparts due to the influence of the halide on the reaction rate. jsynthchem.com
Copper(I) salts, particularly copper(I) iodide (CuI), are the most common catalysts for this transformation. jsynthchem.com The reaction generally requires a base to neutralize the hydrogen halide formed during the reaction and often necessitates high temperatures and the use of a ligand to stabilize the copper catalyst and facilitate the coupling.
Research Findings: Studies on copper-catalyzed N-alkylation have shown that the choice of catalyst, base, and solvent significantly impacts reaction efficiency. For instance, in related syntheses of N-alkyl benzimidazoles from ortho-iodo-N-alkylanilines, a system using CuI as the catalyst with a base like cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or dioxane has proven effective. amazonaws.com The optimization of these parameters is crucial for achieving high yields. jsynthchem.com While ligands are not always required, their presence can enhance the catalytic activity and broaden the substrate scope. jsynthchem.com
Interactive Table: Typical Conditions for Copper(I)-Catalyzed N-Cycloalkylation
| Component | Examples | Role in Reaction | Notes |
| Copper(I) Catalyst | CuI, CuBr, CuCl jsynthchem.com | Facilitates the C-N bond formation. | CuI is often the most effective catalyst. jsynthchem.com |
| Cyclohexyl Source | Cyclohexyl iodide, Cyclohexyl bromide | Provides the cyclohexyl moiety. | Iodides are generally more reactive than bromides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Neutralizes the HX byproduct. jsynthchem.comamazonaws.com | The choice of base can significantly influence the reaction rate. |
| Solvent | DMF, Dioxane, Acetonitrile (MeCN), Toluene | Provides the reaction medium. | High-boiling point aprotic polar solvents are common. |
| Ligand (Optional) | L-proline, Ethylenediamine | Stabilizes the copper catalyst and enhances reactivity. | Can allow for lower reaction temperatures. |
Palladium-Catalyzed N-Arylation Strategies
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.org To synthesize this compound, this strategy involves the coupling of cyclohexylamine with an aryl halide such as 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene. Given the higher reactivity of the C-I bond compared to the C-Br bond in palladium catalysis, selective mono-amination at the iodine position is highly feasible.
This method is renowned for its high functional group tolerance, broad substrate scope, and generally high yields under relatively mild conditions. orgsyn.orgacs.org The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, and the base.
Catalyst System Components:
Palladium Precatalyst: Common sources of palladium(0) include tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. researchgate.netbeilstein-journals.org
Ligand: Bulky, electron-rich phosphine ligands are essential for the catalytic cycle. They promote oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to form the C-N bond. Widely used ligands include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and various biaryl phosphine ligands developed by Buchwald and others (e.g., XPhos, SPhos). researchgate.netnih.gov
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide that participates in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄). organic-chemistry.orgorgsyn.org
Interactive Table: Key Components in Palladium-Catalyzed N-Arylation
| Component | Examples | Function |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ beilstein-journals.org | The active catalyst for the cross-coupling reaction. |
| Aryl Halide | 1,4-diiodobenzene, 1-bromo-4-iodobenzene | Provides the 4-iodophenyl moiety. |
| Ligand | BINAP, XPhos, RuPhos, Josiphos | Stabilizes the palladium center and facilitates key steps in the catalytic cycle. researchgate.netnih.gov |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. orgsyn.org |
| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF) | Anhydrous, aprotic solvents are typically required. |
Advanced Synthetic Considerations and Green Chemistry Principles
Beyond the primary synthetic routes, modern organic chemistry emphasizes the optimization of reactions for efficiency, purity, and environmental sustainability. These considerations are paramount for the practical and responsible production of this compound.
Optimization of Reaction Parameters and Conditions
Optimizing a synthetic protocol involves systematically varying reaction parameters to maximize yield and purity while minimizing reaction time and cost. For the synthesis of this compound, key parameters include temperature, catalyst loading, and reactant stoichiometry.
Temperature: Copper-catalyzed reactions often require high temperatures (100-150 °C), while palladium-catalyzed couplings can frequently be performed at lower temperatures (room temperature to ~100 °C), depending on the ligand and substrates. amazonaws.combeilstein-journals.org Reductive aminations are typically run at or below room temperature.
Catalyst Loading: In metal-catalyzed reactions, minimizing the amount of expensive and potentially toxic copper or palladium is desirable. acs.org Research often focuses on developing highly active catalyst systems that are effective at low loadings (e.g., <1 mol%). rsc.org
Stoichiometry: The ratio of reactants (e.g., 4-iodoaniline to cyclohexanone or cyclohexylamine to 1,4-diiodobenzene) can be adjusted to drive the reaction to completion. Using a slight excess of the more volatile or less expensive reactant is a common strategy.
Ligand and Base Selection: As highlighted in the sections above, the choice of ligand and base is crucial in metal-catalyzed reactions. Screening different combinations is a standard optimization procedure to find the most effective system for a specific transformation. acs.orgnih.gov For instance, the development of increasingly sophisticated biarylphosphine ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination. acs.org
Purification Techniques and Purity Assessment for this compound
Obtaining the target compound in high purity is essential for its use as a chemical intermediate. After the synthesis is complete, the crude product mixture must be purified to remove unreacted starting materials, catalysts, and byproducts.
Common Purification Techniques:
Column Chromatography: This is one of the most common methods for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel or alumina, and a solvent system (eluent) is used to separate the components based on their polarity.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective method for achieving high purity. lookchem.com The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation can be used to separate them based on boiling points.
Purity Assessment: The purity of the final product is confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to confirm the identity and purity of the compound. jsynthchem.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. jsynthchem.com
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared against the theoretical values for the desired molecular formula. jsynthchem.com
Exploration of Green Solvents and Reaction Media in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. A key focus is the replacement of volatile organic compounds (VOCs) with more benign alternatives.
Aqueous Media: Performing reactions in water is a primary goal of green chemistry. For certain palladium-catalyzed reactions, including Buchwald-Hartwig aminations, the use of water-soluble ligands or surfactant-based micellar catalysis has enabled successful couplings in aqueous environments. organic-chemistry.orgorgsyn.org
Solvent-Free Conditions: In some cases, reactions can be run neat (without any solvent), particularly if one of the reactants is a liquid. organic-chemistry.org This approach completely eliminates solvent waste. For example, some reductive aminations can be performed under solvent-free conditions using specific activators like boric acid. organic-chemistry.org
Alternative Solvents: Research into greener solvents like ionic liquids or supercritical fluids continues to grow. For reductive aminations, 2,2,2-trifluoroethanol (B45653) has been explored as a recyclable solvent that can promote the reaction without the need for a catalyst. organic-chemistry.org
By incorporating these advanced considerations, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Reactivity Profiles and Mechanistic Investigations of N Cyclohexyl 4 Iodoaniline
Cross-Coupling Reactions Involving N-Cyclohexyl-4-iodoaniline Derivatives
The reactivity of this compound is dominated by the chemistry of its aryl iodide moiety. This functional group is a key substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the direct formation of new bonds at the C4 position of the aniline (B41778) ring.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov For substrates like this compound, the high reactivity of the C-I bond allows this reaction to proceed under relatively mild conditions. nih.gov
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and, crucially, the associated ligand. Ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle. For aryl iodides, a variety of phosphine-based ligands have proven effective. Bulky and electron-rich ligands, such as those from the SPhos and Buchwald families, are known to promote the key steps of oxidative addition and reductive elimination, leading to higher catalyst turnover numbers and the ability to couple sterically hindered substrates. nih.govresearchgate.net The ligand's structure directly influences reaction yields and can allow for reactions to be conducted at lower catalyst loadings or at room temperature. nih.gov
| Parameter | Typical Conditions | Role/Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Boron Reagent | Aryl-, heteroaryl-, or vinylboronic acid/ester | Nucleophilic partner |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes Pd, facilitates catalytic cycle nih.govorganic-chemistry.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent for transmetalation |
| Solvent | Dioxane, Toluene, THF/H₂O | Solubilizes reactants and catalyst |
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials. wikipedia.orglibretexts.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation. wikipedia.org
The conventional Sonogashira catalyst system employs a palladium-phosphine complex in conjunction with a copper(I) co-catalyst, typically copper(I) iodide. organic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center. The reaction is carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which serves both as a base and often as the solvent. organic-chemistry.org More recently, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as the formation of diacetylene byproducts from Glaser coupling. libretexts.orgru.nl These systems often require specific ligands or different bases to proceed efficiently. libretexts.org
| Catalyst System | Components | Key Features |
|---|---|---|
| Copper-Cocatalyzed | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N) | Classical, highly effective for aryl iodides and bromides. organic-chemistry.org |
| Copper-Free | Pd(PPh₃)₄, Amine Base (e.g., Piperidine) | Avoids Glaser side-products; may require higher catalyst loading. libretexts.org |
| NHC-Based | Pd-NHC Complex (with or without CuI) | N-Heterocyclic carbene (NHC) ligands offer high stability and activity. ru.nl |
Palladium-catalyzed C-N bond formation, widely known as the Buchwald-Hartwig amination, has become a primary method for synthesizing arylamines. nih.govacs.org This reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.net While this reaction can be used to synthesize this compound (from 4-diiodobenzene and cyclohexylamine), the compound itself can also serve as a substrate to introduce a second amino group, leading to more complex diamine structures.
The reaction is highly sensitive to the choice of ligand and base. nih.gov For the coupling of aryl iodides with amines, catalytic systems based on bidentate phosphine (B1218219) ligands like Xantphos or bulky monodentate biarylphosphine ligands are often employed. beilstein-journals.org These ligands promote the reductive elimination step, which is crucial for forming the C-N bond and regenerating the active catalyst. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and facilitate the catalytic cycle. beilstein-journals.org
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Aryl source |
| Amine | Primary/Secondary Alkyl- or Arylamine | Nitrogen source |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalyst |
| Ligand | Xantphos, RuPhos, BrettPhos | Essential for catalyst activity and stability beilstein-journals.org |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation beilstein-journals.org |
| Solvent | Toluene, Dioxane | Reaction medium |
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for elaborating the structure of existing amines. This compound can serve as the secondary amine component in this transformation, allowing for the introduction of a new substituent on the nitrogen atom.
The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl component. This is followed by the nucleophilic addition of the organic group from the boronic acid to the iminium ion, forming the final product. organic-chemistry.org A key advantage of the Petasis reaction is its operational simplicity and tolerance for a wide variety of functional groups on all three components. wikipedia.orgnih.gov It can be used to synthesize α-amino acids, allyl amines, and other valuable amine derivatives. wikipedia.orgorganic-chemistry.org
| Component | Example Substrates for Use with this compound | Resulting Structure |
|---|---|---|
| Amine | This compound | Forms the core amine structure |
| Carbonyl | Formaldehyde, Glyoxylic acid, other aldehydes/ketones | Determines the R¹ group in -N-CH(R¹)-R² |
| Boronic Acid | Vinyl-, Aryl-, or Alkenylboronic acid | Provides the R² nucleophile |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (like an aryl iodide) with an alkene. organic-chemistry.org This reaction is a versatile tool for the arylation or vinylation of olefins and demonstrates high trans selectivity. organic-chemistry.org As an iodinated aniline, this compound is an ideal substrate for Heck coupling due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to the palladium(0) catalyst.
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) center, followed by migratory insertion of the alkene into the palladium-aryl bond. The final step is a β-hydride elimination that releases the substituted alkene product and regenerates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by a base. The choice of catalyst, ligand, base, and solvent can influence the efficiency and selectivity of the reaction. mdpi.com
| Parameter | Typical Reagents/Conditions | Function |
|---|---|---|
| Aryl Halide | This compound | Arylating agent |
| Alkene | Styrene, Acrylates, Allylic alcohols | Substrate to be arylated |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |
| Ligand (optional) | PPh₃, P(o-tol)₃ | Can improve catalyst stability and activity |
| Base | Et₃N, K₂CO₃, NaOAc | Regenerates the Pd(0) catalyst |
| Solvent | DMF, Acetonitrile (B52724), Toluene | Reaction medium |
Studies on C-I Bond Activation and Aromatic Functionalization
The diverse reactivity of this compound in the cross-coupling reactions described above is fundamentally rooted in the activation of its carbon-iodine (C-I) bond. This bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl), making it the most reactive in the crucial first step of most palladium-catalyzed cycles: oxidative addition.
In this mechanistic step, a low-valent palladium(0) complex inserts into the C-I bond, breaking it and forming a new aryl-palladium(II)-iodide species. This organopalladium intermediate is the central hub from which all subsequent steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling, migratory insertion in Heck coupling) proceed. The relative ease of C-I bond cleavage allows these reactions to occur under milder conditions—often at lower temperatures and with lower catalyst loadings—compared to analogous reactions with aryl bromides or chlorides.
The electronic nature of the this compound substrate also plays a role. The N-cyclohexylamino group is an electron-donating group, which increases the electron density of the aromatic ring. This can influence the rate of oxidative addition. While highly electron-deficient aryl halides are often considered more reactive towards Pd(0) insertion, the high inherent reactivity of the C-I bond ensures that electron-rich substrates like this compound remain excellent coupling partners. The functionalization of this C-I bond is, therefore, a reliable and efficient strategy for the synthesis of complex, functionalized aniline derivatives.
Mechanisms of Oxidative Addition to Metal Catalysts
The reaction of this compound with low-valent transition metal catalysts, a critical initiation step in many cross-coupling reactions, proceeds via oxidative addition. This process involves the cleavage of the carbon-iodine (C–I) bond and the formation of two new bonds between the metal center and the fragments of the substrate. The reaction increases the metal's oxidation state and coordination number wikipedia.org. For aryl iodides like this compound, the oxidative addition to a metal center, typically a d¹⁰ complex like Pd(0) or Ni(0), can occur through several proposed mechanisms.
The primary pathways for this transformation are the concerted and the Sₙ2-type mechanisms wikipedia.orgyoutube.com.
Concerted Mechanism: In this pathway, the metal center interacts with the C–I bond, leading to a three-centered transition state. The C–I bond breaks as the new C–metal and metal–I bonds form simultaneously. This mechanism is common for non-polar substrates and typically results in a cis-addition of the aryl and iodo ligands to the metal center wikipedia.orglibretexts.org. The electron-rich nature of the N-cyclohexylamino group can influence the electron density of the aromatic ring, affecting the kinetics of this step.
Sₙ2-Type Mechanism: This stepwise pathway is more common for polar bonds and involves a nucleophilic attack by the metal center on the electrophilic carbon atom of the C–I bond youtube.com. This attack leads to an Sₙ2-like transition state, resulting in the displacement of the iodide ion. A cationic metal-aryl intermediate is formed, which then rapidly coordinates with the displaced iodide anion youtube.com. The presence of the electron-donating N-cyclohexylamino group and the electron-withdrawing iodine atom modulates the polarity of the C-I bond, influencing which mechanism is favored. For instance, in palladium-catalyzed reactions, the oxidative addition of a similar compound, N-benzyl-2-iodoaniline, with Pd(0) is a key step in forming the initial aryl-Pd(II) intermediate nih.gov.
A third, radical-based mechanism is also possible, involving single-electron transfer steps, although it is less commonly invoked for standard cross-coupling reactions with aryl iodides. The choice of mechanism is influenced by the nature of the metal, its ligands, the solvent, and the electronic properties of the aryl iodide substrate wikipedia.org.
Table 1: Comparison of Oxidative Addition Mechanisms for this compound
| Mechanism | Description | Key Characteristics | Resulting Stereochemistry |
|---|---|---|---|
| Concerted | Single-step process with a three-centered transition state. | Common for non-polar bonds. | cis-Addition of aryl and iodo groups. |
| Sₙ2-Type | Two-step process involving nucleophilic attack by the metal. | Favored for polar C-X bonds; forms an ionic intermediate. | Not stereospecific; often leads to trans-product after isomerization. |
| Radical | Involves single-electron transfer (SET) steps. | Less common for Pd(0); can be initiated by light or specific reagents. | Loss of stereochemistry. |
Migratory Insertion Pathways in Catalytic Cycles
Following the oxidative addition of this compound to a metal catalyst, the resulting organometallic intermediate, an aryl-metal(II)-halide complex, can undergo migratory insertion. This fundamental step involves the insertion of an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, into the metal-carbon bond.
In a typical palladium-catalyzed cycle, the aryl-Pd(II) intermediate formed from this compound can coordinate with an alkene. The aryl group then migrates from the palladium center to one of the alkene's carbon atoms, while the other carbon atom forms a new bond with the palladium. This process generates a new alkyl-Pd(II) intermediate and is a key step in reactions like the Heck coupling nih.gov.
The regioselectivity and efficiency of the migratory insertion are governed by several factors:
Electronic Effects : The electronic nature of the alkene substrate influences the rate and regioselectivity of the insertion.
Steric Hindrance : The bulky cyclohexyl group on the nitrogen atom can create steric hindrance that may influence the approach of the coupling partner.
Ligand Effects : The ligands on the metal center play a crucial role in modulating the reactivity and stability of the intermediates throughout the catalytic cycle nih.gov.
A proposed pathway involving this compound is analogous to the Pd-catalyzed migratory cycloannulation of unactivated alkenes seen with similar substrates. The cycle would proceed as follows:
Oxidative Addition : Formation of the (N-cyclohexyl-4-aminophenyl)-Pd(II)-I intermediate.
Coordination : An unsaturated partner (e.g., an alkene) coordinates to the Pd(II) center.
Migratory Insertion : The N-cyclohexyl-4-aminophenyl group migrates to the alkene, forming a new alkyl-Pd(II) intermediate nih.gov.
Subsequent Steps : The newly formed intermediate proceeds through further steps like β-hydride elimination or reductive elimination to complete the catalytic cycle and form the final product libretexts.org.
C-H Bond Activation and Cyclization Strategies
While the primary point of reactivity for this compound in cross-coupling is the C-I bond, the molecule also possesses C-H bonds on both the aromatic ring and the cyclohexyl group that can be targeted for functionalization. Transition metal-catalyzed C-H activation is a powerful strategy for forming new C-C or C-heteroatom bonds directly, avoiding the need for pre-functionalized substrates nih.gov.
In the context of this compound, intramolecular C-H activation could lead to cyclization, a valuable method for constructing complex heterocyclic scaffolds. A plausible strategy would involve a sequence where the catalyst first undergoes oxidative addition into the C-I bond. The resulting aryl-metal intermediate could then undergo intramolecular C-H activation at either the ortho position of the aromatic ring or a C-H bond on the cyclohexyl ring.
This process is often directed by a functional group. In this case, the secondary amine could act as a directing group, positioning the metal catalyst in proximity to a specific C-H bond to facilitate its cleavage. For example, nickel-catalyzed C-H/N-H oxidative annulation has been demonstrated with various N-heteroaromatic compounds and alkynes, showcasing the feasibility of such cyclization strategies nih.gov. The mechanism often involves the formation of a metallacycle intermediate after the C-H bond cleavage, which then proceeds to react with another substrate nih.govnih.gov.
Role of Hypervalent Iodine Intermediates in Reactivity
Although this compound is a standard aryl iodide (iodine in the +1 oxidation state), it can be a precursor to hypervalent iodine intermediates in the presence of a strong oxidant. Hypervalent iodine compounds, typically featuring iodine in +3 or +5 oxidation states, are highly valuable in synthesis due to their unique reactivity, which often mimics that of transition metals acs.org. They are known to participate in ligand exchange, oxidative addition, and reductive elimination reactions acs.org.
In a catalytic system, an external oxidant can convert the iodide from a catalytic reaction (or the starting aryl iodide itself) into a hypervalent species. For example, the oxidation of the Pd(II) center in a catalytic cycle to Pd(IV) can be facilitated by hypervalent iodine(III) reagents nih.govrsc.org. This oxidation can enable challenging reductive elimination steps, such as C-O, C-N, or C-CF₃ bond formation nih.gov.
Alternatively, this compound itself could be oxidized to an N-cyclohexyl-4-(diacetoxyiodo)aniline species using a reagent like peracetic acid. Such an in-situ generated hypervalent iodine(III) intermediate would be a powerful electrophile and oxidant. These intermediates are known to promote a variety of transformations, including:
Oxidative Functionalizations : They can deliver functional groups to substrates.
Arylations : Iodonium (B1229267) salts, a class of hypervalent iodine compounds, are excellent arylating reagents acs.org.
Heterocyclizations : They can facilitate intramolecular cyclizations by activating a nucleophile or an unsaturated bond.
The hypervalent bond (e.g., I-O) is highly polarized and weak, making these species highly reactive acs.org.
Influence of Substituent Effects on Reactivity and Selectivity
Electronic Effects of the Cyclohexyl Group on Aromatic Ring Reactivity
The substituents on an aromatic ring profoundly influence its reactivity towards electrophilic attack by modifying the ring's electron density through inductive and resonance effects libretexts.orglibretexts.org. The N-cyclohexyl group attached to the aniline nitrogen in this compound primarily exerts its influence through two effects:
Inductive Effect (+I) : The cyclohexyl group, being an alkyl group, is electron-donating through the sigma bond network. This inductive effect increases the electron density on the nitrogen atom.
Resonance Effect (+R) : The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring through p-π conjugation. This is a powerful electron-donating resonance effect that significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions libretexts.orgminia.edu.eg. This makes the ring highly activated towards electrophilic aromatic substitution compared to benzene (B151609).
The N-cyclohexyl group is therefore a strong activating group. This enhanced nucleophilicity of the aromatic ring makes reactions such as electrophilic halogenation, nitration, or Friedel-Crafts acylation faster than for unsubstituted or deactivated aromatic rings masterorganicchemistry.com.
Table 2: Electronic Contribution of Substituents in this compound
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|
| -NH-Cyclohexyl | +I (Donating) | +R (Strongly Donating) | Strongly Activating |
| -I (Iodine) | -I (Withdrawing) | +R (Weakly Donating) | Weakly Deactivating |
Impact of the Para-Iodine Substituent on Reaction Kinetics
The iodine atom at the para position has a dual electronic influence on the aromatic ring. Halogens are a unique class of substituents because their inductive and resonance effects are in opposition libretexts.org.
Resonance Effect (+R) : Like the nitrogen atom, the iodine atom has lone pairs of electrons that can be delocalized into the aromatic ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions libretexts.org.
For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, making them net deactivators of the aromatic ring libretexts.orgmasterorganicchemistry.com. Therefore, the presence of the iodine atom in this compound makes the ring less reactive towards electrophiles than N-cyclohexylaniline would be.
However, in the context of cross-coupling reactions, the C-I bond is the reactive site for oxidative addition. The electron-withdrawing nature of the iodine substituent makes the ipso-carbon (the carbon atom bonded to iodine) more electron-deficient and thus more susceptible to nucleophilic attack by a low-valent metal catalyst. This property can increase the rate of the oxidative addition step, which is often the rate-determining step in catalytic cycles.
Steric Considerations of the Cyclohexyl Moiety in Reaction Outcomes
The cyclohexyl group attached to the nitrogen atom in this compound introduces significant steric bulk, which plays a crucial role in dictating the outcomes of its reactions. This steric hindrance primarily affects the accessibility of the nitrogen lone pair and the adjacent ortho positions of the aromatic ring.
In transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the steric bulk of the N-cyclohexyl group can influence the rate of reaction and the stability of the intermediates. The approach of a bulky phosphine ligand-coordinated palladium center to the nitrogen atom for oxidative addition can be sterically hindered. This effect is generally more pronounced with larger ligands on the metal center.
The steric influence of the cyclohexyl moiety is also critical in reactions involving the functionalization of the aromatic ring. For instance, in directed ortho-metalation reactions, the bulky N-cyclohexyl group can direct lithiation to the less hindered ortho position. However, the sheer size of the cyclohexyl group can also impede the approach of the organolithium base, potentially requiring harsher reaction conditions or alternative strategies.
A comparative view of the steric impact can be seen when comparing the reactivity of this compound with its less bulky N-alkyl analogues.
Table 1: Hypothetical Relative Reaction Rates of N-substituted 4-iodoanilines in a Palladium-Catalyzed Amination
| N-Substituent | Relative Rate | Plausible Reason for Rate Difference |
|---|---|---|
| Methyl | 1.00 | Minimal steric hindrance. |
| Ethyl | 0.85 | Slight increase in steric bulk. |
| Isopropyl | 0.40 | Significant steric hindrance from the branched alkyl group. |
| Cyclohexyl | 0.35 | Substantial steric bulk from the cyclohexyl ring, comparable to isopropyl. |
| tert-Butyl | 0.10 | Extreme steric hindrance severely retards the reaction. |
Kinetic and Mechanistic Studies of Reactions Involving this compound
While specific kinetic and mechanistic studies exclusively on this compound are not extensively documented in the available literature, the general mechanisms of reactions involving N-aryl iodides are well-established and can be applied to understand its behavior.
Reaction Rate Determinations and Pathway Elucidation
The kinetics of reactions such as the Buchwald-Hartwig amination involving this compound are expected to follow the general rate laws established for similar cross-coupling reactions. The reaction rate is typically dependent on the concentrations of the aryl iodide, the amine (if it's the coupling partner), the palladium catalyst, and the base.
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a palladium(II) intermediate. This is often the rate-determining step.
Amine Coordination and Deprotonation: The incoming amine coordinates to the palladium(II) center, followed by deprotonation by the base to form a palladium(II) amido complex.
Reductive Elimination: The final step is the reductive elimination of the N,N'-disubstituted aniline product, regenerating the palladium(0) catalyst.
The rate of oxidative addition is influenced by the electron density of the aryl iodide and the steric environment around the C-I bond. The bulky cyclohexyl group is not expected to significantly alter the electronic properties of the aryl iodide but can influence the approach of the catalyst.
Identification of Transition States and Intermediates
The identification of transition states and intermediates in reactions of this compound can be inferred from computational and experimental studies on analogous systems. In palladium-catalyzed aminations, key intermediates include the initial Pd(0)-aryl iodide π-complex, the oxidative addition product (a Pd(II)-aryl species), and the subsequent amido complexes.
The transition state for the oxidative addition step is of particular interest. Computational studies on similar aryl halides suggest a three-centered transition state involving the palladium atom and the carbon and iodine atoms of the C-I bond. The steric bulk of the N-cyclohexyl group could raise the energy of this transition state, thereby slowing down the reaction.
Table 2: Key Intermediates and Transition States in a Typical Buchwald-Hartwig Amination of this compound
| Step | Species | Description |
|---|---|---|
| Catalyst Activation | Pd(0)Ln | Active palladium(0) catalyst with associated ligands (L). |
| Oxidative Addition | [Ar(Cy)N-Pd(L)n-I] | Palladium(II) intermediate formed after insertion into the C-I bond. |
| Transition State 1 | [Ar(Cy)N---Pd(L)n---I]‡ | Transition state for the oxidative addition step. |
| Amine Coordination | [Ar(Cy)N-Pd(L)n(R2NH)-I] | Coordination of the incoming amine to the palladium center. |
| Deprotonation | [Ar(Cy)N-Pd(L)n(R2N)] | Formation of the palladium(II) amido complex. |
| Reductive Elimination | [Product---Pd(0)Ln]‡ | Transition state leading to the formation of the C-N bond and regeneration of the catalyst. |
Regioselectivity and Stereoselectivity in the Functionalization of this compound
The functionalization of this compound can proceed at several positions, including the aromatic ring and the cyclohexyl moiety. The regioselectivity and stereoselectivity of these reactions are governed by a combination of electronic and steric factors.
In electrophilic aromatic substitution reactions, the amino group is a strong activating group and an ortho-, para-director. Since the para-position is blocked by the iodine atom, electrophilic attack is expected to occur at the ortho-positions. However, the steric hindrance from the N-cyclohexyl group can significantly disfavor substitution at the ortho-positions, potentially leading to lower reactivity or requiring more forcing conditions.
In directed C-H functionalization reactions, the nitrogen atom can act as a directing group. For example, palladium-catalyzed C-H arylation ortho to the amino group is a common transformation. With this compound, the regioselectivity would be for the ortho C-H bonds. The stereoselectivity of such reactions, particularly if new chiral centers are formed, would depend on the specific catalyst and reaction conditions used.
The cyclohexyl ring itself contains multiple C-H bonds that could potentially be functionalized. However, these are generally less reactive than the aromatic C-H bonds. Achieving regioselective and stereoselective functionalization of the cyclohexyl ring in the presence of the reactive aryl iodide moiety would be a significant synthetic challenge.
Spectroscopic and Advanced Analytical Characterization of N Cyclohexyl 4 Iodoaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ox.ac.uk For N-cyclohexyl-4-iodoaniline, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for a complete structural assignment.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) offers critical insights into the structure of a molecule by providing information on the number of different types of protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting). hw.ac.uk The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the iodoaniline ring, the protons of the cyclohexyl group, and the amine (N-H) proton.
The aromatic region is expected to show a pattern typical of a 1,4-disubstituted (para) benzene (B151609) ring. Due to the influence of the electron-donating amine group and the electron-withdrawing iodine atom, the aromatic protons are chemically non-equivalent. They typically present as a pair of doublets, often referred to as an AA'BB' system. Based on data for the parent compound, 4-iodoaniline (B139537), the protons ortho to the amine group (and meta to the iodine) would appear upfield, while the protons ortho to the iodine atom (and meta to the amine) would appear downfield. rsc.orgchemicalbook.com For 4-iodoaniline, these signals are observed at approximately 6.50 ppm and 7.30-7.40 ppm, respectively. rsc.orgchemicalbook.com
The cyclohexyl protons would produce complex signals in the aliphatic region of the spectrum (typically 1.0-4.0 ppm). The single proton on the carbon directly attached to the nitrogen (the methine proton) would be the most downfield of this group due to the deshielding effect of the adjacent nitrogen atom. The remaining ten protons on the cyclohexyl ring would appear as a series of broad, overlapping multiplets further upfield. rsc.org
The amine proton (N-H) is expected to appear as a broad singlet, though its chemical shift can be highly variable and dependent on factors like solvent and concentration. It may also exhibit coupling to the adjacent methine proton of the cyclohexyl ring, appearing as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (ortho to -NH) | ~ 6.5 - 6.7 | Doublet (d) |
| Aromatic H (ortho to -I) | ~ 7.3 - 7.5 | Doublet (d) |
| Cyclohexyl H (methine, CH-N) | ~ 3.2 - 3.6 | Multiplet (m) |
| Amine H (-NH-) | Variable (e.g., ~3.5 - 4.5) | Broad Singlet (br s) or Doublet (d) |
| Cyclohexyl H (methylene, -CH₂-) | ~ 1.0 - 2.0 | Multiplets (m) |
Note: These are predicted values based on analogous structures and general principles. Actual values may vary.
The coupling constant (J), which is the distance between the split lines of a multiplet, provides information about the connectivity of protons. ucalgary.ca For the aromatic protons, a typical ortho-coupling (³J) of 7-9 Hz is expected. organicchemistrydata.org
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination
Carbon-13 NMR spectroscopy is used to determine the carbon skeleton of a molecule. ox.ac.uk In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for a count of the non-equivalent carbons in the structure.
For this compound, a total of eight distinct carbon signals would be anticipated due to the molecule's symmetry: four for the aromatic ring and four for the cyclohexyl ring.
Aromatic Carbons: The para-substituted aniline (B41778) ring would show four signals. The carbon atom bonded to the iodine (C-I) is characteristically found at a high field (low ppm value), typically around 80 ppm for 4-iodoaniline. rsc.orgrsc.org The carbon atom bonded to the nitrogen (C-N) would be the most downfield of the aromatic carbons, appearing around 146-147 ppm. rsc.orgrsc.org The remaining two signals would correspond to the four CH carbons of the ring.
Cyclohexyl Carbons: Assuming rapid chair-to-chair interconversion at room temperature, the cyclohexyl group would display four signals corresponding to the methine carbon attached to the nitrogen and the three sets of methylene (B1212753) carbons. The methine carbon (CH-N) would be the most downfield of this group, appearing in the 50-60 ppm range. The methylene carbons would appear further upfield, typically between 20-35 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-I (Aromatic) | ~ 80 |
| C-H (Aromatic, ortho to -I) | ~ 138 |
| C-H (Aromatic, ortho to -NH) | ~ 117 |
| C-N (Aromatic) | ~ 147 |
| CH-N (Cyclohexyl) | ~ 50 - 60 |
| CH₂ (Cyclohexyl) | ~ 20 - 35 |
Note: These are predicted values based on analogous structures and general principles. Actual values may vary. Isotopic labeling, such as with 4-Iodoaniline-¹³C₆, can be used to confirm assignments. medchemexpress.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with extremely high accuracy, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a compound's elemental formula. While low-resolution MS might identify a molecular ion peak at a nominal mass of 301, HRMS can measure the exact mass, distinguishing it from other potential formulas that have the same nominal mass. nih.gov
For this compound, the molecular formula is C₁₂H₁₆IN. HRMS can verify this composition by measuring its monoisotopic mass with high precision. chemspider.com
Table 3: HRMS Data for this compound
| Attribute | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆IN | chemspider.com |
| Monoisotopic Mass (Theoretical) | 301.03275 Da | chemspider.com |
| Monoisotopic Mass (Observed) | ~ 301.0327 Da |
Note: A measured mass that matches the theoretical mass to within a very small error margin (e.g., < 5 ppm) confirms the elemental formula.
This capability is invaluable for confirming the identity of a newly synthesized compound or for identifying unknowns in complex mixtures. longdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Both Liquid Chromatography (LC) and Gas Chromatography (GC) are separation techniques that are often coupled with mass spectrometry to analyze mixtures. rsc.org The choice between LC-MS and GC-MS depends on the analyte's volatility and thermal stability. For a compound like this compound, which is a relatively large, polar molecule, LC-MS is generally the more suitable technique.
In an LC-MS analysis, the sample is first passed through an HPLC column, which separates the components of the mixture. As each component, including this compound, elutes from the column, it is introduced into the mass spectrometer. The MS then generates a mass spectrum for the eluting compound, confirming its identity by its molecular weight. The LC chromatogram provides a measure of the compound's purity by showing the relative abundance of the target compound versus any impurities. shimadzu.com This hyphenated approach is a standard method for quality control and analytical assessment in pharmaceutical and chemical research. sigmaaldrich.com
Advanced Mass Spectrometry Techniques in Mechanistic Studies
Beyond simple identification, advanced MS techniques can be employed to investigate reaction mechanisms involving this compound. Tandem Mass Spectrometry (MS/MS) is a particularly useful tool. In an MS/MS experiment, the molecular ion of this compound (m/z 301) can be selectively isolated, subjected to fragmentation, and its fragment ions analyzed. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For example, a common fragmentation pathway might involve the cleavage of the C-N bond, leading to the loss of the cyclohexyl group.
Furthermore, MS is central to mechanistic studies that use isotopic labeling. For instance, if a reaction were performed using an isotopically labeled version of a reactant, mass spectrometry could track the position of the isotope in the final product, this compound. This provides direct evidence for bond-forming and bond-breaking steps in a reaction pathway, offering profound mechanistic insights that would be difficult to obtain otherwise. pnnl.gov
X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation
While the specific crystal structure of this compound is not widely published, the analysis would involve irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be resolved. For a molecule like this compound, this analysis would reveal the exact spatial orientation of the cyclohexyl ring relative to the 4-iodoaniline moiety. It would also detail the planarity of the aniline ring and the precise geometry around the nitrogen atom.
Insights can be drawn from crystallographic studies of related iodoaniline compounds. For instance, the crystal structure of 2-iodoaniline (B362364) shows specific intermolecular interactions, including hydrogen bonds and halogen interactions, which dictate the crystal packing. ed.ac.uk Similarly, studies on complexes of 4-iodoaniline reveal how it interacts with other molecules. researchgate.netresearchgate.net A crystallographic study of this compound would provide similarly crucial data on its supramolecular assembly.
Table 1: Potential Crystallographic Data Parameters for this compound (Note: This table is illustrative of the data that would be obtained from an X-ray crystallography experiment.)
| Parameter | Description | Expected Information for this compound |
| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). | Defines the basic repeating unit cell of the crystal lattice. |
| Space Group | The specific symmetry group of the crystal structure. | Provides detailed information about the symmetry elements present in the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit cell. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-I, C-N, N-H). | Confirms covalent bonding and provides insight into bond order and strength. |
| **Bond Angles (°) ** | The angle formed by three connected atoms (e.g., C-N-C, C-C-I). | Determines the local geometry and steric environment within the molecule. |
| Torsion Angles (°) | The angle between planes defined by four atoms. | Describes the conformation, such as the twist of the cyclohexyl ring. |
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is indispensable for the purification and analysis of organic compounds. Different chromatographic techniques are employed at various stages, from monitoring the progress of a reaction to isolating the final product and quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed for purity assessment. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (like C18-modified silica). A polar mobile phase, often a mixture of acetonitrile (B52724) and water, is then pumped through the column.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature used for identification. A UV detector is commonly used for aromatic compounds like this compound. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for precise quantitative analysis.
Table 2: Illustrative HPLC Method for Purity Analysis of this compound
| Parameter | Condition | Purpose |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | Nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | Elutes the compound from the column; composition can be adjusted for optimal separation. |
| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. |
| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm) | Detects the aromatic compound as it elutes from the column. |
| Injection Volume | 10 µL | A small, precise volume for quantitative accuracy. |
| Retention Time | Dependent on exact conditions, but would be a single sharp peak for a pure sample. | Identifies the compound based on its interaction with the column. |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. rsc.org To synthesize this compound, one possible route is the reductive amination of 4-iodoaniline with cyclohexanone (B45756). During the reaction, small aliquots of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum). The plate is then developed in a chamber containing an appropriate solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297).
By comparing the spots of the reaction mixture with spots of the starting materials, the progress of the reaction can be visualized. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the different components.
Table 3: Example TLC Monitoring of this compound Synthesis
| Compound | Example Rf Value (Hexane:Ethyl Acetate 4:1) | Observation |
| 4-Iodoaniline | 0.35 | Spot corresponding to the starting material. |
| Cyclohexanone | 0.50 | Spot corresponding to the other starting material. |
| This compound | 0.65 | New spot indicating product formation. |
Following the completion of a synthesis, column chromatography is the standard method for isolating and purifying the desired product from unreacted starting materials, by-products, and catalysts. rsc.org This technique operates on the same principles as TLC but on a much larger scale. For the purification of this compound, a glass column is typically packed with a stationary phase like silica gel. rsc.orgorgsyn.org
The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often starting with a nonpolar solvent like hexane and gradually increasing in polarity with a solvent like ethyl acetate (gradient elution), is passed through the column. orgsyn.orgnih.gov Components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Fractions are collected as the solvent exits the column, and these are analyzed (typically by TLC) to identify those containing the pure product. The solvent is then removed from the combined pure fractions to yield the purified this compound.
Table 4: Typical Column Chromatography Setup for Purification
| Parameter | Description | Purpose |
| Stationary Phase | Silica Gel (60-120 mesh) | Polar adsorbent that separates compounds based on polarity. |
| Eluent System | Gradient of Hexane and Ethyl Acetate (e.g., 100% Hexane to 90:10 Hexane:EtOAc) | Mobile phase whose polarity is increased to elute compounds of varying polarities. |
| Loading Method | Dry loading (adsorbed onto a small amount of silica) or wet loading (dissolved in minimal eluent) | To apply the crude mixture to the column in a concentrated band. |
| Fraction Collection | Collection in test tubes based on volume (e.g., 10 mL per fraction) | To separate the eluting compounds into discrete portions for analysis. |
| Analysis | TLC analysis of collected fractions | To identify which fractions contain the pure desired product. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy probes the vibrations of molecular bonds. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. An IR spectrum is a plot of this absorption versus frequency (or wavenumber, cm⁻¹). For this compound, the IR spectrum would exhibit characteristic peaks confirming the presence of its key functional groups. The N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic (cyclohexyl) parts, the C-N bond, and the C-I bond would all have distinct absorption bands. researchgate.net
Table 5: Predicted Key IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 (moderate, sharp) |
| C-H (Aromatic) | Stretch | 3000 - 3100 (weak) |
| C-H (Aliphatic) | Stretch | 2850 - 2960 (strong) |
| C=C (Aromatic) | Stretch | 1500 - 1600 (variable) |
| C-N | Stretch | 1250 - 1350 (moderate) |
| C-I | Stretch | 500 - 600 (weak) |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.com Chromophores, or light-absorbing groups, in a molecule absorb UV or visible light, promoting electrons from a lower energy orbital to a higher one. The UV-Vis spectrum, a plot of absorbance versus wavelength (nm), shows the wavelength of maximum absorption (λmax). The aniline ring in this compound is the primary chromophore. The presence of the iodine atom and the N-cyclohexyl group (auxochromes) will influence the λmax. These groups can shift the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The expected transitions are π → π* transitions associated with the aromatic system.
Table 6: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Predicted λmax (nm) | Type of Electronic Transition | Chromophore System |
| ~210 nm | π → π* (E2-band) | Benzene ring |
| ~265 nm | π → π* (B-band) | Substituted aniline ring system |
Computational Chemistry and Theoretical Modeling of N Cyclohexyl 4 Iodoaniline
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost.
Interactive Table: Optimized Geometrical Parameters of Analogous Compounds
| Parameter | m-Iodoaniline (B3LYP/LANL2DZ) chemrxiv.org | p-Cyclohexylaniline (ab initio) psu.edu |
| C-N Bond Length (Å) | Data not available in abstract | Qualitative discussion provided |
| C-I Bond Length (Å) | Data not available in abstract | Not Applicable |
| C-C-N Bond Angle (°) | Data not available in abstract | Qualitative discussion provided |
| Dihedral Angles (°) | Data not available in abstract | Qualitative discussion provided |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. thaiscience.inforesearchgate.net
For m-iodoaniline, DFT calculations have shown that it is a soft and reactive molecule with a small HOMO-LUMO gap. chemrxiv.org The HOMO is typically localized on the aniline (B41778) part of the molecule, reflecting its electron-donating nature, while the LUMO is distributed over the aromatic ring. In N-cyclohexyl-4-iodoaniline, the electron-donating cyclohexylamino group would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. The iodine atom would also influence the orbital energies and distribution.
Interactive Table: Frontier Orbital Energies and Related Parameters for m-Iodoaniline
| Parameter | Value (eV) chemrxiv.org |
| EHOMO | Specific value not provided in abstract |
| ELUMO | Specific value not provided in abstract |
| HOMO-LUMO Gap (ΔE) | Qualitative description as small |
Noncovalent interactions are critical in determining the supramolecular chemistry of molecules, influencing their packing in the solid state and their interactions with other molecules. nih.gov Halogen bonding is a key noncovalent interaction for iodo-substituted compounds, where the iodine atom acts as a Lewis acid. nih.gov
In this compound, the iodine atom can participate in halogen bonds, while the N-H group can act as a hydrogen bond donor. The cyclohexyl group can engage in van der Waals interactions. DFT studies on similar systems can help to quantify the strength and nature of these interactions. nih.gov The interplay of these noncovalent forces would dictate the self-assembly and crystal packing of this compound.
Computational modeling can elucidate reaction mechanisms by identifying transition states and calculating their energies. For instance, the mechanism for the iodination of anilines has been studied using DFT, revealing the energetic favorability of certain pathways. researchgate.net
For reactions involving this compound, such as nucleophilic substitution at the carbon bearing the iodine, or reactions at the amino group, DFT could be used to model the reaction pathways. This would involve locating the transition state structures and calculating the activation energies, providing insights into the reaction kinetics and regioselectivity.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions
Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and their interactions with their environment. youtube.compsu.eduyoutube.com The cyclohexyl group can exist in different chair and boat conformations, and its rotation relative to the aniline ring leads to a complex potential energy surface.
MD simulations can map out these conformational changes over time, identifying the most stable conformers and the energy barriers between them. utdallas.edu Furthermore, simulations of this compound in a solvent or interacting with a biological target could reveal key intermolecular interactions and dynamic behavior that are not apparent from static models.
Bond Dissociation Energy (BDE) Calculations and Thermochemical Insights
Bond dissociation energy (BDE) is the energy required to break a bond homolytically. It is a fundamental thermochemical property that provides insight into the stability of chemical bonds and the reactivity of a molecule. ucsb.edunist.gov
For this compound, two key BDEs are of interest: the C-I bond dissociation energy and the N-H bond dissociation energy. The C-I bond is relatively weak among carbon-halogen bonds and its BDE can be calculated using DFT methods. nih.gov The N-H BDE in related aliphatic amines has also been studied computationally and experimentally. researchgate.net These BDE values are critical for predicting the molecule's behavior in radical reactions and its thermal stability.
Interactive Table: Representative Bond Dissociation Energies
| Bond | Compound Type | Typical BDE (kcal/mol) |
| C-I | Aromatic Iodides | ~65-70 |
| N-H | Secondary Amines | ~90-95 |
Theoretical Determination of C-I Bond Strength
A precise theoretical determination of the Carbon-Iodine (C-I) bond strength in this compound through high-level computational methods has not been specifically reported in the existing literature. Such a calculation would typically involve sophisticated quantum mechanical approaches, like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to compute the bond dissociation energy (BDE).
The C-I bond in aryl iodides is known to be the weakest among the carbon-halogen bonds, making it a focal point for studies on reactivity, particularly in cross-coupling reactions. The strength of this bond is influenced by the electronic environment of the aromatic ring. In the case of this compound, the presence of the electron-donating N-cyclohexylamino group at the para position is expected to have a discernible effect. This group can donate electron density to the aromatic ring through resonance, which would slightly increase the electron density at the carbon atom bonded to the iodine. This increase in electron density could subtly affect the C-I bond length and, consequently, its dissociation energy.
For context, the experimentally determined C-I bond dissociation energy in the parent iodobenzene (B50100) molecule is a relevant benchmark.
| Compound | C-I Bond Dissociation Energy (kJ/mol) |
| Iodobenzene | 276 |
This table presents the bond dissociation energy for a related compound to provide context due to the absence of specific data for this compound.
It is hypothesized that the electron-donating nature of the amino group in this compound would lead to a slight strengthening of the C-I bond compared to iodobenzene, although without specific computational studies, the magnitude of this effect remains unquantified.
Analysis of N-H Bond Dissociation Energies
Similar to the C-I bond, a specific computational analysis of the Nitrogen-Hydrogen (N-H) bond dissociation energy (BDE) for this compound is not available in the peer-reviewed literature. The N-H BDE is a critical parameter as it relates to the compound's antioxidant potential and its reactivity in reactions involving hydrogen atom transfer.
Furthermore, the nature of the substituent on the nitrogen atom is a key determinant of the N-H BDE. The replacement of a hydrogen atom in aniline with an alkyl group, such as cyclohexyl, generally leads to a decrease in the N-H BDE. This is attributed to the hyperconjugative stabilization of the aminyl radical by the alkyl group. Studies on aliphatic amines have shown that the N-H BDE decreases when transitioning from primary to secondary amines. nih.gov
To provide a comparative perspective, the following table lists the N-H bond dissociation energies for aniline and a related secondary amine.
| Compound | N-H Bond Dissociation Energy (kcal/mol) |
| Aniline | 88 ± 1 |
| Diphenylamine | 86.5 ± 1.5 |
This table provides representative N-H BDE values for related compounds to contextualize the discussion in the absence of specific data for this compound.
Based on these trends, the N-H BDE of this compound is anticipated to be slightly lower than that of aniline.
Electron Density Analysis and Charge Distribution Studies
Detailed electron density analysis and charge distribution studies specifically for this compound have not been published. Such studies, typically performed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or by mapping the electrostatic potential (ESP), would provide a quantitative picture of the electronic landscape of the molecule.
Despite the lack of specific data, the general features of the electron distribution can be predicted based on fundamental chemical principles. The aniline moiety itself is characterized by the delocalization of the nitrogen lone pair into the aromatic ring. This resonance effect increases the electron density at the ortho and para positions. tiwariacademy.com In this compound, the nitrogen atom of the amino group would therefore be a region of negative electrostatic potential, making it a nucleophilic center.
The substituents on the aniline ring further modulate this charge distribution:
N-Cyclohexyl Group: As an alkyl group, the cyclohexyl substituent is electron-donating through an inductive effect, which would further increase the electron density on the nitrogen atom.
4-Iodo Group: The iodine atom is electronegative and exerts an electron-withdrawing inductive effect. However, being a halogen, it also possesses lone pairs that can be partially delocalized into the ring, leading to a weak electron-donating resonance effect. The interplay of these effects influences the charge distribution on the aromatic ring.
Applications and Role of N Cyclohexyl 4 Iodoaniline As a Chemical Building Block in Advanced Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Systems
The unique combination of a nucleophilic nitrogen and an electrophilic iodinated carbon site makes N-cyclohexyl-4-iodoaniline an ideal starting material for constructing diverse nitrogen-containing heterocyclic scaffolds, which are core components of many pharmaceuticals and functional materials.
The indole (B1671886) nucleus is a privileged structure in medicinal chemistry, and methods for its synthesis are of great interest. nih.gov this compound can be envisioned as a key starting material in multi-step indole syntheses. A general and powerful strategy involves the palladium/copper-catalyzed Sonogashira coupling of an ortho-iodoaniline derivative with a terminal alkyne, followed by an electrophilic cyclization to form the indole ring. nih.gov In this approach, this compound would first require ortho-functionalization before participating in such a cyclization.
A critical aspect of these cyclizations is the potential cleavage of a group from the aniline (B41778) nitrogen. Research on the electrophilic iodocyclization of N,N-dialkyl-o-(1-alkynyl)anilines has shown that the ease of N-dealkylation during the ring-forming step is a key factor. nih.gov In studies involving substrates with different alkyl groups on the nitrogen, a reactivity order for C-N bond cleavage has been observed, with the cyclohexyl group being more labile than a methyl group (cyclohexyl > Me). nih.gov However, in a direct competition on a molecule bearing both N-methyl and N-cyclohexyl groups, the product resulting from the loss of the methyl group was predominantly formed, suggesting the reaction mechanism is complex and may proceed through SN1, SN2, or E2 pathways depending on the specific conditions. nih.gov This nuanced reactivity highlights the importance of the N-cyclohexyl substituent in directing the outcome of indole-forming reactions.
Furthermore, intramolecular cycloaddition strategies offer a powerful route to highly substituted indolines and indoles. organic-chemistry.org These methods can assemble the bicyclic ring system directly from acyclic precursors, providing access to substitution patterns that are difficult to achieve with traditional methods. organic-chemistry.org The resulting indolines can subsequently be oxidized to the corresponding indoles. organic-chemistry.org
Table 1: Selected Synthetic Pathways to Indole Scaffolds
| Method | Key Reactants | Catalyst/Reagents | Relevance of this compound | Citation |
|---|---|---|---|---|
| Sonogashira Coupling & Electrophilic Cyclization | o-Iodoaniline derivative, Terminal alkyne | Pd/Cu catalyst, I₂ | Can serve as a precursor; N-cyclohexyl group influences C-N bond cleavage during cyclization. | nih.gov |
| Intramolecular [4+2] Cycloaddition | Enyne/Ynamide precursors derived from anilines | Thermal or Lewis acid conditions | Can be incorporated into the acyclic precursor to form highly substituted indolines. | organic-chemistry.org |
Carbazole (B46965) derivatives are highly sought after for their applications in materials science, particularly as host materials for phosphorescent organic light-emitting diodes (OLEDs) and as hole-transporting materials. rsc.org Synthetic strategies often rely on the formation of the central pyrrole (B145914) ring by connecting two phenyl units. This compound is a suitable precursor for such syntheses.
One established method is the palladium-catalyzed Buchwald-Hartwig amination, which can be used to form N-aryl carbazoles by coupling an aniline with a suitable biphenyl (B1667301) derivative, or through intramolecular cyclization of a 2-amino-2'-halobiphenyl. wikipedia.org Alternatively, this compound can serve as the aniline component in a direct palladium-catalyzed amination of a cyclic diaryliodonium salt, which opens and cyclizes to form the N-substituted carbazole core. organic-chemistry.org The N-cyclohexyl group would remain on the carbazole nitrogen, imparting specific solubility and morphological characteristics to the final material, while the iodo-substituent at the 4-position of the aniline starting material would be incorporated into the carbazole backbone, offering a site for subsequent functionalization.
The tetrahydroquinoline (THQ) skeleton is a common feature in many biologically active alkaloids and synthetic pharmaceuticals. Numerous synthetic methods have been developed to access this heterocyclic system, many of which utilize aniline derivatives as key starting materials. organic-chemistry.orgresearchgate.netnih.gov this compound can serve as the aniline component in these reactions.
For example, domino reactions provide an efficient route to THQs. nih.gov A classic approach is the Povarov reaction, a formal [4+2] cycloaddition between an aniline, an aldehyde, and an alkene. Another strategy involves the gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines, which are readily prepared from anilines. organic-chemistry.org In these scenarios, this compound would react to form a tetrahydroquinoline product bearing an N-cyclohexyl group and an iodine atom on the benzo-fused ring at position 7. Photochemical methods, such as the visible-light-mediated cyclization of N,N-dialkylanilines with maleimides, also provide a pathway to complex THQ structures. nih.gov
Utility in the Development of Complex Amine Derivatives
The dual reactivity of this compound makes it an excellent scaffold for building complex amine derivatives. The secondary amine can undergo standard N-alkylation or N-acylation reactions, while the aryl iodide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the sequential or concurrent introduction of diverse functionalities.
A primary application is in the Buchwald-Hartwig amination, where the C-I bond can react with a primary or secondary amine to form a more complex, unsymmetrical diarylamine or alkylarylamine. wikipedia.orgopenochem.org This reaction is exceptionally broad in scope and functional group tolerance. The use of sterically hindered phosphine (B1218219) ligands is crucial for achieving high yields in these transformations. wikipedia.orgyoutube.com The reaction of this compound with another amine, for example, would yield a derivative of N-cyclohexyl-1,4-diaminobenzene, a structure with potential applications in polymer and materials science.
Role in Advanced Materials Chemistry and Functionalized Systems
The structural features of this compound make it a promising candidate for the development of advanced materials. The parent compound, 4-iodoaniline (B139537), has been used to prepare phenyl-functionalized graphene oxide and as a core for star-shaped polybenzamides through palladium-catalyzed carbonylation. libretexts.org
By extension, this compound can be used to introduce the N-cyclohexylphenylamino moiety into polymers or onto surfaces. The bulky, lipophilic cyclohexyl group can enhance the solubility of the resulting materials in organic solvents and influence their solid-state morphology, which is critical for applications in organic electronics. Derivatives such as carbazoles, synthesized from this precursor, are well-known for their use in optoelectronic devices. rsc.org The iodine atom serves as a reactive site for grafting the molecule onto other structures or for polymerization reactions, enabling the creation of functionalized systems with tailored electronic and physical properties.
Strategies for Further Functionalization and Derivatization
The iodo-substituent is the key to the synthetic versatility of this compound, providing a reactive handle for a host of powerful palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.org Reacting this compound with an arylboronic acid would yield an N-cyclohexyl-biphenyl-4-amine derivative, a scaffold found in liquid crystals and biologically active molecules. The reaction is highly tolerant of various functional groups. libretexts.orgnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It is catalyzed by both palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Applying this to this compound would produce N-cyclohexyl-4-(alkynyl)anilines. These products are valuable intermediates themselves, as the alkyne can undergo further transformations, including cyclizations to form heterocycles like indoles. nih.govlibretexts.org
Heck Reaction: The Heck reaction creates a C-C bond by coupling the aryl iodide with an alkene to form a substituted alkene. wikipedia.org This would transform this compound into N-cyclohexyl-4-vinylaniline derivatives (stilbenes if coupled with styrene), which are important in materials science for their optical properties. The reaction typically exhibits excellent trans selectivity. organic-chemistry.org
In addition to reactions at the C-I bond, the secondary amine (N-H) provides another site for derivatization. Deprotonation with a strong base followed by quenching with an electrophile allows for N-acylation or N-alkylation, further expanding the range of accessible complex molecules.
Table 2: Key Functionalization Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Product Type | Citation |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp²) | Biaryl or Styrenyl Amines | libretexts.orgnih.gov |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Arylalkyne Amines | nih.govwikipedia.orglibretexts.org |
| Heck Reaction | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | Styrenyl/Vinylic Amines | organic-chemistry.orgwikipedia.org |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Base, Phosphine Ligand | C(sp²)-N | Diaminobenzene Derivatives | wikipedia.orgopenochem.org |
Future Research Directions and Emerging Opportunities
Development of Sustainable and Catalytic Synthetic Approaches for N-Cyclohexyl-4-iodoaniline
The traditional synthesis of this compound often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of its synthesis lies in the development of greener, more atom-economical, and catalytic methods.
One promising avenue is the advancement of Buchwald-Hartwig amination reactions. This palladium-catalyzed cross-coupling of an amine with an aryl halide is a powerful tool for C-N bond formation. Future research will likely focus on developing more active and stable catalyst systems that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvents. The use of ligand-free nickel(II) salts in conjunction with photoredox catalysis also presents a sustainable alternative, potentially reducing reliance on precious metals like palladium. nih.gov
Biocatalysis offers another sustainable route. The use of enzymes, such as immobilized nitroreductases, could enable the synthesis of aniline (B41778) derivatives from nitroaromatics under mild, aqueous conditions, thereby avoiding the high temperatures and metal catalysts associated with traditional hydrogenation. nih.gov Furthermore, the direct amination of cyclohexanol (B46403) with 4-iodoaniline (B139537) represents a highly atom-economical approach. Research into heterogeneous catalysts, such as platinum on ceria (Pt/CeO2), for dehydrogenation-amination-dehydrogenation strategies could provide a cheap, green, and sustainable pathway to this compound and related aromatic amines. nih.gov
Mechanochemical methods, which use mechanical force to induce chemical reactions, also present a solvent-free and energy-efficient alternative for the synthesis of related compounds, a strategy that could be adapted for this compound production. dundee.ac.uk The development of one-pot tandem reactions, combining multiple synthetic steps without the isolation of intermediates, will further enhance the efficiency and sustainability of its synthesis. mdpi.com
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The iodine substituent on the aromatic ring of this compound is a versatile handle for a wide array of chemical transformations, yet its full reactive potential remains to be explored. Future research will likely focus on uncovering novel reactivity patterns and developing unprecedented transformations.
Photoredox catalysis has emerged as a powerful tool for accessing novel reactivity. The combination of visible light and a photocatalyst can enable challenging cross-coupling reactions under mild conditions. nih.govmdpi.com For this compound, this could facilitate previously inaccessible C-C, C-N, and C-O bond formations. For instance, photoredox/pyridine N-oxide catalyzed carbohydroxylation and aminohydroxylation of olefins could be explored with derivatives of this compound to generate novel primary alcohols and β-amino alcohols.
The exploration of novel cross-coupling reactions beyond the standard Suzuki and Heck reactions is another key area. For example, nBu4NI-catalyzed intermolecular C-O cross-coupling reactions could be investigated for the synthesis of novel alkyloxyamine derivatives. Additionally, exploring the reactivity of this compound in multi-component reactions, such as the Ugi reaction, could lead to the rapid synthesis of diverse and complex molecular scaffolds.
Investigating the potential for C-H activation at the cyclohexyl ring or other positions on the molecule could open up new avenues for functionalization, avoiding the need for pre-functionalized starting materials. mdpi.com The development of electrochemical synthesis methods could also provide a redox-neutral strategy for novel transformations, such as site-selective amination reactions.
Integration of Computational Predictions for Rational Design of Derivatives
The integration of computational chemistry is set to revolutionize the rational design of this compound derivatives with tailored properties. By predicting molecular properties and biological activities, computational methods can significantly reduce the time and cost associated with experimental screening.
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of a series of compounds based on their molecular descriptors. By developing robust QSAR models for derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest predicted potency for a given biological target. For instance, a QSAR study could identify key structural features, such as specific substituents on the cyclohexyl or aniline rings, that are crucial for a desired activity.
Molecular docking simulations can provide insights into the binding interactions between a ligand and a biological target, such as an enzyme or receptor. This information is invaluable for the rational design of more potent and selective inhibitors or agonists. For example, if this compound is a scaffold for a new drug, molecular docking could be used to design derivatives that form stronger interactions with the active site of the target protein.
Molecular dynamics (MD) simulations can further refine these predictions by providing a dynamic picture of the ligand-target complex, assessing the stability of the binding interactions over time. These computational approaches, when used in concert, provide a powerful platform for the de novo design of this compound derivatives with optimized properties for applications in medicinal chemistry, materials science, and beyond.
| Computational Method | Application in this compound Research | Potential Outcome |
| QSAR | Predict biological activity of novel derivatives | Prioritization of synthetic targets with high predicted potency. |
| Molecular Docking | Elucidate binding modes with biological targets | Rational design of derivatives with enhanced affinity and selectivity. |
| Molecular Dynamics | Assess the stability of ligand-protein complexes | Confirmation of stable binding and prediction of dynamic behavior. |
Application of High-Throughput Experimentation in this compound Chemistry
High-Throughput Experimentation (HTE) is a powerful methodology that enables the rapid screening of a large number of reaction conditions in parallel. nih.gov The application of HTE to the chemistry of this compound can significantly accelerate the optimization of synthetic routes and the discovery of novel reactions.
For the synthesis of this compound itself, HTE can be used to rapidly screen a wide range of catalysts, ligands, bases, solvents, and temperatures for reactions like the Buchwald-Hartwig amination. mdpi.com This allows for the identification of optimal reaction conditions in a fraction of the time required for traditional one-variable-at-a-time optimization. The use of multi-well plates and automated liquid handling can further streamline this process.
In the exploration of novel reactivity, HTE can be employed to screen this compound against a diverse array of coupling partners and reaction conditions, facilitating the discovery of new transformations. mdpi.com For example, a HTE campaign could be designed to investigate its reactivity in various photoredox-catalyzed reactions.
The data generated from HTE experiments can also be used to train machine learning algorithms to predict reaction outcomes, further accelerating the discovery process. nih.gov This closed-loop optimization, where experimental results are fed back into a predictive model to guide the next round of experiments, represents the future of chemical synthesis and is highly applicable to the chemistry of this compound.
| HTE Application Area | Specific Example for this compound | Benefit |
| Reaction Optimization | Screening of ligands and bases for Buchwald-Hartwig amination | Rapid identification of optimal synthetic conditions. |
| Discovery of New Reactions | Screening against a library of coupling partners in photoredox catalysis | Accelerated discovery of novel transformations. |
| Data-Driven Discovery | Generating large datasets for machine learning models | Predictive modeling of reaction outcomes and guided synthesis. |
Q & A
Q. What are the standard synthetic protocols for preparing N-cyclohexyl-4-iodoaniline?
The synthesis of this compound can be adapted from methods used for structurally similar aryl iodides. For example, nitro-substituted analogs (e.g., N-cyclohexyl-4-isocyano-2-nitroaniline) are synthesized via palladium-catalyzed coupling or nucleophilic substitution reactions. A typical protocol involves:
- Step 1 : Reacting 4-iodoaniline with cyclohexylamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C.
- Step 2 : Purification via column chromatography or recrystallization.
- Step 3 : Characterization using melting point analysis, ¹H/¹³C NMR, and HRMS to confirm purity and structure .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the cyclohexyl group (e.g., multiplet signals at δ 1.2–2.0 ppm for cyclohexyl protons) and aryl iodide substitution (e.g., aromatic proton splitting patterns).
- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values.
- FT-IR : To identify N-H stretching (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹). Data should be cross-referenced with literature values for analogous compounds to validate assignments .
Q. How should researchers handle and store this compound safely in the lab?
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent iododecomposition or oxidation.
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact.
- Disposal : Follow institutional guidelines for halogenated aromatic amines. Safety protocols for similar iodinated anilines (e.g., 4-iodoaniline) can be referenced .
Advanced Research Questions
Q. What unexplored applications exist for this compound in supramolecular chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
